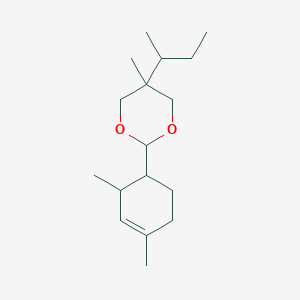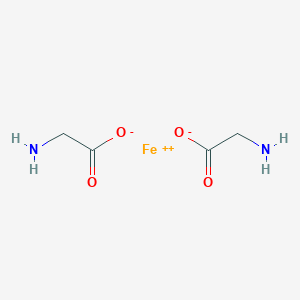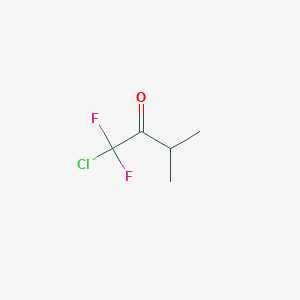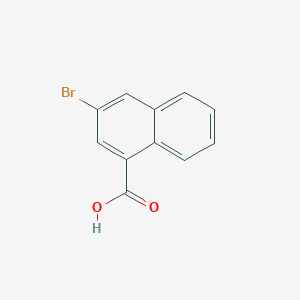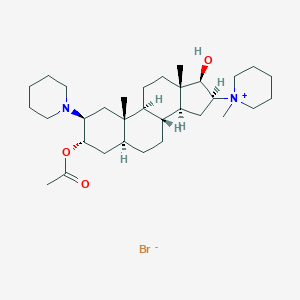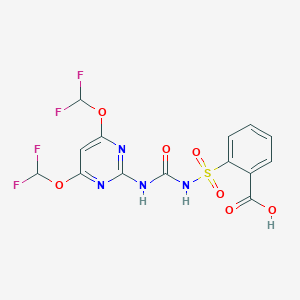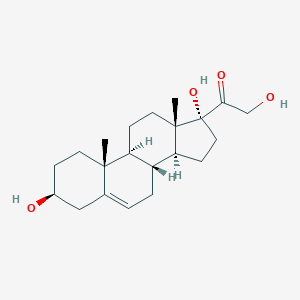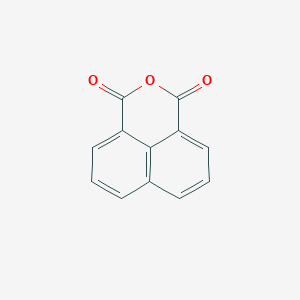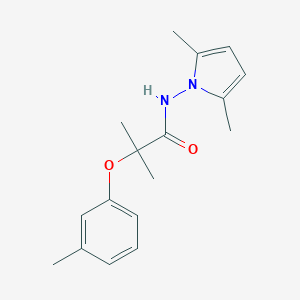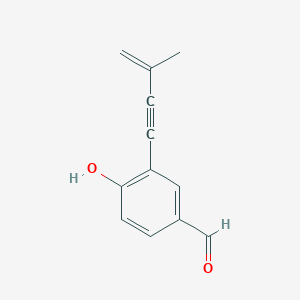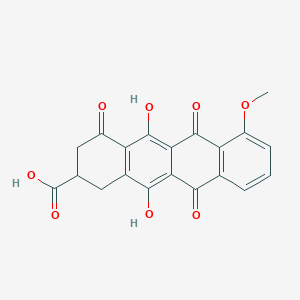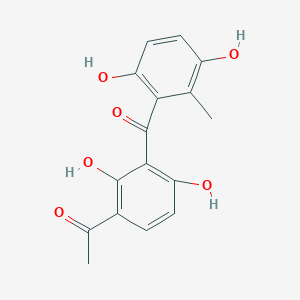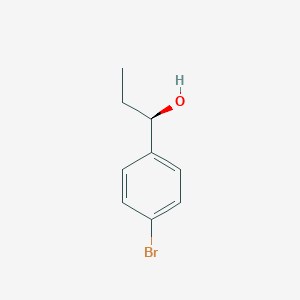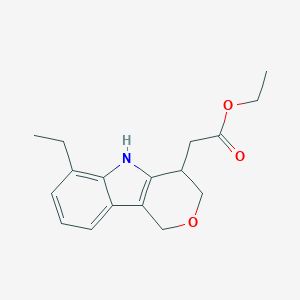
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid, commonly known as DETA-NO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-NO is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner.
Mécanisme D'action
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which acts as a signaling molecule in the body. 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is involved in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid slowly, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects.
Effets Biochimiques Et Physiologiques
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has several advantages for lab experiments. It can be easily synthesized and is stable under normal laboratory conditions. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid also releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for precise dosing. However, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has some limitations for lab experiments. It is sensitive to light and air, which can affect its stability. In addition, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can interact with other chemicals in the lab, which can affect its activity.
Orientations Futures
There are several future directions for DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid research. One area of interest is the development of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid-based therapies for cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in cancer therapy. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential as an anti-cancer agent. Additionally, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid can be used as a tool to study the physiological effects of 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in the body. Further research is needed to fully understand the mechanism of action of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is a nitric oxide donor that has gained significant attention in scientific research due to its potential therapeutic applications. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in treating cardiovascular diseases. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid releases 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in a controlled manner, which allows for sustained 4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid release and prolonged physiological effects. Further research is needed to fully understand the potential of DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid as a therapeutic agent.
Méthodes De Synthèse
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid is synthesized by reacting 4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-carboxylic acid with nitric oxide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The reaction yields DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid in high purity and yield.
Applications De Recherche Scientifique
DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DETA-4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid has also been investigated for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
Numéro CAS |
122761-89-1 |
|---|---|
Nom du produit |
4,6-Diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid |
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
ethyl 2-(6-ethyl-1,3,4,5-tetrahydropyrano[4,3-b]indol-4-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-13-14-10-20-9-12(8-15(19)21-4-2)17(14)18-16(11)13/h5-7,12,18H,3-4,8-10H2,1-2H3 |
Clé InChI |
BXQOGOIRHCLAAK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
SMILES canonique |
CCC1=C2C(=CC=C1)C3=C(N2)C(COC3)CC(=O)OCC |
Synonymes |
4,6-diethyl-1,3,4,5-tetrahydropyrano(4,3-b)indole-4-acetic acid ETIAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




